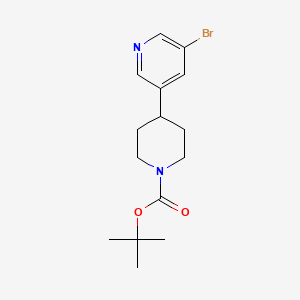

3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

Beschreibung

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Organic Synthesis

Pyridine and piperidine rings are fundamental heterocyclic structures that feature prominently in organic and medicinal chemistry. The pyridine scaffold, an aromatic six-membered heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. sigmaaldrich.comgoogle.com Its derivatives are among the most frequently used scaffolds in drug design and are found in over 7,000 existing medicinal compounds. sigmaaldrich.comgoogle.com The pyridine nucleus often improves the water solubility of pharmaceutically active molecules and serves as a versatile precursor for a wide range of functionalized derivatives. sigmaaldrich.com This has led to its incorporation into numerous therapeutic agents and its use in applications ranging from functional materials to asymmetric catalysis. sigmaaldrich.comnih.gov

Complementing the aromatic pyridine ring, the piperidine scaffold is a saturated six-membered heterocycle that is one of the most common nitrogen-containing rings in pharmaceuticals. rsc.orgsigmaaldrich.com Its non-planar, sp³-rich three-dimensional structure is a desirable feature in modern drug discovery, as it allows for better engagement with biological targets compared to flat, sp²-rich molecules. bldpharm.com Piperidine derivatives are crucial intermediates in the synthesis of potential drug candidates and are found in numerous bioactive natural products. rsc.orgresearchgate.net The development of efficient synthetic routes to substituted piperidines is a key area of research, often starting from the hydrogenation of corresponding pyridine compounds. sigmaaldrich.com

Strategic Importance of Brominated Pyridine Derivatives in Cross-Coupling Methodologies

The strategic placement of a bromine atom on a pyridine ring renders the molecule an exceptionally useful substrate for transition-metal-catalyzed cross-coupling reactions. google.com Halogenated pyridines, particularly 3-bromopyridines, are excellent electrophilic partners in a variety of coupling conditions. bldpharm.com The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is a practical and widely used method for synthesizing biaryl compounds derived from brominated pyridines. google.com This reaction is valued for its tolerance of a wide range of functional groups and generally provides good product yields. google.com

The bromine atom on the pyridine ring serves as a reactive handle, allowing for the introduction of diverse molecular fragments. For instance, palladium-catalyzed Suzuki reactions can efficiently couple 3-bromopyridine (B30812) derivatives with various arylboronic acids to produce novel, complex pyridine structures. google.com This capability is crucial in the construction of molecules for pharmaceuticals and materials science. acs.orggoogle.com Furthermore, heterogeneous catalysts are being developed to facilitate C(sp²)–C(sp³) coupling with heteroaryl bromides like 3-bromopyridine, underscoring the ongoing innovation in this field. google.comepa.gov These reactions enable the selective formation of new bonds at the site of bromination, providing a powerful tool for molecular engineering. google.com

N-Boc Protection Strategy in Piperidine Chemistry

In multi-step syntheses involving the piperidine scaffold, protection of the ring's nitrogen atom is often essential to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for this purpose. rsc.org The N-Boc protection strategy offers robust defense for the amine, allowing chemists to perform selective transformations on other parts of the molecule without interference from the nucleophilic nitrogen. rsc.org

This "orthogonality" is critical in the synthesis of complex molecules where multiple reactive sites are present. rsc.org The N-Boc group is stable under a variety of reaction conditions but can be readily and cleanly removed under acidic conditions at a later synthetic stage. rsc.org This facile deprotection adds a layer of synthetic flexibility that makes the N-Boc strategy a preferred choice in many research and industrial applications. rsc.org Its use is integral to the synthesis of numerous piperidine-containing intermediates, including precursors for complex pharmaceutical agents. rsc.orggoogle.com A variety of N-Boc protected piperidine building blocks are commercially available or can be synthesized through straightforward procedures, such as the reaction of a piperidine with di-tert-butyl dicarbonate (B1257347).

Overview of the Research Landscape Surrounding 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

The compound 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine (CAS Number: 1206248-30-7) is a highly functionalized building block designed for use in complex organic synthesis. While extensive public-domain research focusing solely on this specific molecule is limited, its structure combines the key chemical features discussed previously, making its synthetic utility clear. It serves as a bifunctional reagent, possessing a nucleophilic N-Boc-protected piperidine moiety and an electrophilic 3-bromopyridine core.

The table below summarizes the key properties of this compound.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 4-(5-bromo-3-pyridinyl)-1-piperidinecarboxylate |

| CAS Number | 1206248-30-7 |

| Molecular Formula | C15H21BrN2O2 |

| Molecular Weight | 341.25 g/mol |

| Purity | Typically ≥95% |

The primary application of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is as an intermediate in the synthesis of more complex molecules, particularly in the discovery of new pharmaceutical agents. The 3-bromopyridine unit is primed for participation in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of substituents at the 5-position of the piperidinyl-pyridine core.

Research on analogous structures highlights the potential reaction pathways for this compound. For example, a general synthetic method involves a Suzuki coupling between a brominated pyridine and a piperidine-derived boronic ester, followed by hydrogenation. rsc.org This type of reaction demonstrates how the two halves of a molecule like 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine could be joined or how the bromo- group could be further functionalized. A representative reaction is detailed in the table below.

| Reactants | Catalyst/Reagents | Conditions | Product Type |

|---|---|---|---|

| Aryl Halide (e.g., 3-bromopyridine derivative) + Boronic Ester (e.g., N-Boc-dihydropyridine boronic ester) | PdXPhosG2, 10% Pd/C, K3PO4, NH4HCO2 rsc.org | 1) 1,4-Dioxane (B91453)/Water, 80°C; 2) MeOH, Room Temp rsc.org | Coupled and reduced piperidinyl-pyridine rsc.org |

Following the coupling reaction, the N-Boc protecting group can be removed to reveal the piperidine nitrogen, which can then be subjected to further functionalization, such as acylation or alkylation, to complete the synthesis of the target molecule. This strategic, step-wise approach allows for the efficient and controlled construction of intricate molecular architectures.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-bromopyridin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-6-4-11(5-7-18)12-8-13(16)10-17-9-12/h8-11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAYIDCDFSOOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 3 Bromo 5 N Boc Piperidin 4 Yl Pyridine

Retrosynthetic Analysis of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

The retrosynthetic analysis of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine identifies the carbon-carbon bond between the pyridine (B92270) C5-position and the piperidine (B6355638) C4-position as the primary disconnection point. This bond is strategically formed late in the synthesis via a cross-coupling reaction, a common and effective method for creating C(sp²)-C(sp³) linkages.

This leads to two principal precursor fragments:

A 3,5-disubstituted pyridine derivative, functionalized at the 3-position with a bromine atom and at the 5-position with a group suitable for cross-coupling (e.g., another halogen, a boronic acid, or a boronic ester). A common and practical precursor is 3,5-dibromopyridine (B18299) .

An N-Boc-protected piperidine moiety, functionalized at the 4-position for the coupling reaction. This could be an organoboron reagent, such as N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine , or an organozinc reagent.

A further disconnection on the pyridine precursor, 3,5-dibromopyridine, traces back to pyridine itself or simpler substituted pyridines, which can be halogenated. For the piperidine precursor, the retrosynthesis points towards N-Boc-piperidin-4-one as a versatile starting material, from which the C4 substituent can be elaborated. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing side reactions and influencing the ring's reactivity.

Synthesis of Pyridine Precursors for 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

The synthesis of the pyridine core of the target molecule requires precise functionalization at the 3- and 5-positions. This typically involves initial halogenation followed by the introduction of other necessary substituents.

Halogenation Strategies for Pyridine Ring Functionalization

The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution (EAS) compared to benzene. nih.gov Halogenation via EAS generally requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, and typically directs substitution to the 3-position. nih.govnih.gov

Alternative and often milder methods have been developed for regioselective halogenation. One advanced strategy involves a sequence of pyridine ring-opening to form a Zincke imine intermediate, followed by halogenation and subsequent ring-closing. nih.gov This method provides highly regioselective access to 3-halopyridines under mild conditions and is compatible with a wide range of functional groups. nih.gov Another approach uses designed phosphine (B1218219) reagents to activate the pyridine ring, enabling halogenation at specific positions. nih.govacs.org While this particular method is often used for 4-halogenation, it highlights the principle of N-activation to facilitate nucleophilic aromatic substitution (SNAr) pathways. nih.govacs.org

For the synthesis of a 3,5-disubstituted precursor like 3,5-dibromopyridine, direct bromination of pyridine can be employed, though it often results in a mixture of polyhalogenated products requiring careful purification.

| Method | Position Selectivity | Conditions | Advantages | Limitations |

| Electrophilic Aromatic Substitution (EAS) | 3-selective nih.govnih.gov | High temperature, strong acids (Brønsted or Lewis) nih.gov | Direct C-H functionalization. | Harsh conditions, limited substrate scope, potential for regioisomeric mixtures. nih.govnih.gov |

| Ring-Opening/Ring-Closing | 3-selective nih.gov | Mild conditions, involves N-activation and Zincke imine intermediate nih.gov | High regioselectivity, broad functional group compatibility. nih.gov | Multi-step process. nih.gov |

| N-Oxide Activation | Primarily 4-selective, but can be used for 2-selective nih.gov | N-oxidation followed by treatment with reagents like PHal₃ or P(O)Hal₃ nih.gov | Milder than direct EAS. | Requires additional steps for N-oxide formation and subsequent reduction. nih.gov |

Introduction of Substituents at the Pyridine 5-Position

With a di-functionalized precursor like 3,5-dibromopyridine in hand, the next step is to selectively introduce the piperidine moiety (or a precursor to it) at the 5-position. This is typically achieved through a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi coupling.

In a Suzuki coupling approach, one of the bromine atoms of 3,5-dibromopyridine can be selectively converted into a boronic acid or boronic ester. Alternatively, and more commonly for this target, the piperidine fragment is prepared as the organoboron species, which then couples with 3,5-dibromopyridine. The reactivity difference between the C-Br bonds can sometimes be exploited for selective mono-substitution, or a statistical approach is used, followed by separation of the desired mono-coupled product from starting material and di-coupled byproducts. A recent study demonstrated the feasibility of coupling N-Boc-piperidine derivatives with heteroaryl bromides using a nickel single-atom catalyst system. acs.org

Synthesis of N-Boc-Piperidine Precursors for 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

Pathways to N-Boc-piperidin-4-one Derivatives

N-Boc-piperidin-4-one is a cornerstone starting material for the synthesis of 4-substituted piperidines. dtic.milchemicalbook.com It is commercially available but can also be synthesized from piperidin-4-one hydrochloride by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium hydroxide.

From N-Boc-piperidin-4-one, a variety of transformations can be undertaken to install the necessary functionality at the C4 position for cross-coupling. One of the most prominent methods is reductive amination. dtic.mil For instance, reaction with aniline (B41778) followed by reduction with sodium triacetoxyborohydride (B8407120) (STAB) yields tert-butyl 4-(phenylamino)piperidine-1-carboxylate. dtic.mil While not directly on the path to the title compound, this illustrates a key C-N bond-forming strategy at the 4-position. To prepare for C-C coupling, the ketone can be converted to a vinyl triflate, which then undergoes borylation to install a boronic ester. chemicalbook.com

| Starting Material | Reagents | Product | Research Finding |

| N-Boc-piperidin-4-one | Aniline, Sodium triacetoxyborohydride (STAB), Acetic Acid | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate dtic.mil | A key step in a documented fentanyl synthesis, demonstrating the utility of reductive amination. dtic.mil |

| N-Boc-piperidin-4-one | Hydrazine (B178648) Hydrate | N-Boc-4-piperidine hydrazine google.com | Forms a hydrazine derivative used as an intermediate for synthesizing pyrazole (B372694) compounds. google.com |

| N-Boc-piperidin-4-one | Substituted Benzaldehydes, Lithium Hydroxide (LiOH) | N-Boc-piperidone chalcones nih.gov | Aldol condensation creates C-C bonds, forming chalcone (B49325) structures with cytotoxic activity. The Boc group is noted as key for the activity. nih.gov |

| N-Boc-piperidin-4-one | Alkenyl nonaflate formation, then Pd-catalyzed borylative migration | Chiral piperidinyl allylic boronate chemicalbook.com | An advanced method to access chiral, optically enriched piperidinyl boronates for further stereoselective reactions. chemicalbook.com |

Stereoselective Syntheses of Piperidine Moieties

While the target compound 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is achiral, the principles of stereoselective synthesis are paramount in medicinal chemistry for accessing specific enantiomers or diastereomers of related, more complex targets. google.com The development of stereoselective methods for piperidine synthesis is an active area of research.

Approaches to chiral piperidines often start from chiral precursors or employ asymmetric catalysis. researchgate.netrsc.org For example, enantioselective synthesis of 2-substituted piperidines has been achieved by combining enantioselective hydrazone allylation with ring-closing metathesis. researchgate.net Another strategy involves the kinetic resolution of racemic N-Boc-2-arylpiperidines via asymmetric deprotonation using a chiral base, allowing for the isolation of highly enantioenriched starting material. rsc.org

For substitutions at the 4-position, chiral auxiliaries or catalysts can be employed during the modification of N-Boc-piperidin-4-one or its derivatives. A Pd-catalyzed enantioselective borylative migration of a vinyl nonaflate derived from N-Boc-piperidin-4-one has been reported to produce chiral piperidinyl allylic boronates, which are versatile intermediates for stereoselective carbonyl allylboration and cross-coupling reactions. chemicalbook.com Such methods provide access to polysubstituted piperidines with defined stereochemistry, which is a critical aspect in the synthesis of pharmaceutical compounds. chemicalbook.comgoogle.comrsc.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The creation of the pivotal bond between the pyridine and piperidine rings is often accomplished through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to construct the desired 3,5-disubstituted pyridine scaffold.

Suzuki-Miyaura Coupling in the Synthesis of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine Analogues

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of synthesizing analogues of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine, this reaction typically involves the coupling of a dihalogenated pyridine with a suitable organoboron reagent derived from a protected piperidine.

A common strategy involves the reaction of a 3,5-dihalopyridine, such as 3,5-dibromopyridine, with a piperidinylboronic acid or ester. For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate can be coupled with a 3,5-dihalopyridine in the presence of a palladium catalyst and a base to furnish the desired carbon-carbon linked product. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side products. A variety of palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), and bases like sodium carbonate, potassium carbonate, or potassium phosphate (B84403), are frequently employed in solvents like dioxane, THF, or DMF/water mixtures researchgate.netsigmaaldrich.com.

A study on the synthesis of novel pyridine derivatives utilized a Suzuki cross-coupling reaction between 5-bromo-2-methylpyridin-3-amine (B1289001) and various arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ in a 1,4-dioxane (B91453)/water solvent system at 85-95 °C, yielding moderate to good yields researchgate.net. While not a direct synthesis of the title compound, this demonstrates the utility of Suzuki coupling for functionalizing bromopyridines. Another example involves the synthesis of 4-phenyl-3-(piperidin-4-yl)pyridine, where a Suzuki-Miyaura coupling was likely employed to form the pyridine-phenyl bond sigmaaldrich.com.

The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions relevant to the synthesis of 3-aryl-5-(piperidin-4-yl)pyridine analogues.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | researchgate.net |

| 3,5-Dibromopyridine | N-Boc-4-piperidinylboronic ester | PdCl₂(dppf) | K₂CO₃ | Dioxane | - | Inferred |

| 4-Chloro-3-fluoropyridine | Cyclopropylboronic acid | Pd catalyst | - | - | - | sigmaaldrich.com |

Other Palladium-Catalyzed Coupling Reactions in Pyridine-Piperidine Linkage

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are instrumental in forming the pyridine-piperidine bond. The Negishi and Stille couplings offer alternative routes using different organometallic reagents.

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide. For the synthesis of the target scaffold, this could entail the coupling of a 3-bromo-5-iodopyridine (B183754) with an N-Boc-4-piperidylzinc reagent researchgate.net. The differential reactivity of the halogen atoms (iodine being more reactive than bromine) allows for selective coupling at the 5-position of the pyridine ring.

The Stille coupling , on the other hand, utilizes an organotin reagent. A plausible route would involve the reaction of a 3-bromo-5-stannylpyridine derivative with a suitable piperidine-containing electrophile.

The Sonogashira coupling is another important palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While not directly forming a pyridine-piperidine single bond, it can be used to introduce an alkynyl group which can then be further functionalized. For instance, a 3-bromo-5-ethynylpyridine (B79517) could be a precursor that, after coupling with a piperidine derivative, undergoes subsequent reduction of the alkyne to form the desired linkage.

Functionalization of the Piperidine Ring in 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine Synthesis

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the formation of amines, and it can be applied to the synthesis of the piperidine ring in the target molecule. One approach involves the reaction of a suitable aldehyde with an amine, followed by reduction of the resulting imine or enamine in situ.

For the synthesis of a precursor to 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine, one could envision the reductive amination of 5-bromonicotinaldehyde (B46077) with tert-butyl 4-aminopiperidine-1-carboxylate. The reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). However, the nucleophilicity of the aminopyridine can be low, potentially requiring acidic catalysis to facilitate imine formation matrixscientific.com.

Alkene Cyclization and Hydroamination Approaches to Piperidines

The formation of the piperidine ring can also be achieved through the cyclization of a suitably functionalized alkene. Intramolecular hydroamination, where an amine is added across a carbon-carbon double bond within the same molecule, is a powerful strategy for constructing nitrogen-containing heterocycles.

These reactions are often catalyzed by transition metals and can provide high levels of stereocontrol. The synthesis of a 4-(5-bromopyridin-3-yl)piperidine precursor could potentially be achieved through the cyclization of an amino-alkene where the amino group and the alkene are separated by an appropriate tether.

Hydrogenation of Pyridine Rings to Piperidines

The direct hydrogenation of a substituted pyridine ring offers a straightforward route to the corresponding piperidine. This transformation typically requires a catalyst, often a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.

To synthesize the target compound via this method, a precursor such as 3-bromo-5-(piperidin-4-yl)pyridine (B3299162) would first be synthesized, potentially through a cross-coupling reaction. This precursor would then be N-benzylated to form a pyridinium (B92312) salt, which activates the ring towards reduction. The subsequent hydrogenation, often using a rhodium or iridium catalyst, would yield the desired piperidine ring. The Boc protecting group can then be installed on the piperidine nitrogen. This method is particularly useful for introducing chirality if an asymmetric hydrogenation catalyst is employed researchgate.netfujifilm.com.

The table below summarizes various hydrogenation approaches for the synthesis of piperidines from pyridines.

| Pyridine Substrate | Catalyst | Reducing Agent | Key Features | Reference |

| N-Benzylpyridinium salts | [RhCp*Cl₂]₂/KI | Formic acid/Triethylamine | Asymmetric reductive transamination | fujifilm.com |

| 3-Substituted Pyridinium Salts | Rh-JosiPhos | H₂ | Asymmetric hydrogenation | |

| 3-Hydroxypyridinium salts | Iridium catalyst | H₂ | Selective hydrogenation | researchgate.net |

Protecting Group Chemistry in the Synthesis of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

The synthesis of complex organic molecules like 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine relies heavily on the strategic use of protecting groups. A protecting group is a molecular entity that is temporarily introduced onto a specific functional group to prevent it from reacting under certain conditions, allowing for chemical modifications elsewhere in the molecule. wikipedia.orgquora.com This strategy is crucial for achieving chemoselectivity in multi-step syntheses. wikipedia.org For the target compound, the piperidine nitrogen atom is a reactive secondary amine. Its protection is essential to control reactivity during the construction and functionalization of the pyridine ring system.

tert-Butyloxycarbonyl (Boc) Group Installation and Cleavage

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, valued for its stability under a wide range of non-acidic conditions and its straightforward removal. numberanalytics.comnih.gov It is stable against most basic conditions, nucleophilic reagents, and catalytic hydrogenolysis. nih.gov

Installation

The introduction of the Boc group onto the piperidine nitrogen is typically achieved by reacting the corresponding piperidine precursor with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O or Boc anhydride. numberanalytics.comyoutube.com The reaction is generally performed in the presence of a base to neutralize the acid byproduct and facilitate the nucleophilic attack of the amine on the Boc anhydride. numberanalytics.com Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-(dimethylamino)pyridine (DMAP). numberanalytics.comacs.org A variety of solvents can be employed, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and water-acetone mixtures being common choices. nih.govambeed.com

The general mechanism involves the nucleophilic amine attacking one of the carbonyl carbons of the (Boc)₂O molecule. numberanalytics.com This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected piperidine, carbon dioxide, and tert-butanol. The use of a base like DMAP can catalyze the reaction, sometimes leading to the formation of intermediate carbamic-carbonic anhydrides. acs.org

| Reagent | Base | Solvent | Conditions | Outcome |

| Di-tert-butyl dicarbonate | N,N-diisopropylethylamine | Dichloromethane (DCM) | 0 °C to room temperature | Forms tert-butyl 4-bromo-piperidine-1-carboxylate from 4-bromopiperidine (B2556637) hydrobromide. ambeed.com |

| Di-tert-butyl dicarbonate | None (catalyst-free) | Water : Acetone (9.5 : 0.5) | Room temperature | Efficient N-Boc protection of various amines with short reaction times. nih.gov |

| Di-tert-butyl dicarbonate | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile | Room temperature | Effective for N-tert-butoxycarbonylation of amines. acs.org |

Cleavage

The removal, or deprotection, of the Boc group is a critical step to unmask the piperidine amine for subsequent reactions. The Boc group's key advantage is its lability under acidic conditions, which allows for its selective removal. wikipedia.orgyoutube.com The deprotection is typically accomplished using strong acids, which protonate the carbamate (B1207046) oxygen, leading to the collapse of the protected group into the free amine, carbon dioxide, and the stable tert-butyl cation, which is usually scavenged by the solvent or an added nucleophile to form isobutene. youtube.com

Common reagents for Boc cleavage include trifluoroacetic acid (TFA), often used as a solution in a non-reactive solvent like DCM, or hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. youtube.comsigmaaldrich.com The choice of acid and conditions can be tuned to the sensitivity of the substrate. researchgate.net

| Reagent | Solvent | Conditions | Outcome |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature | Standard, highly effective method for Boc removal. sigmaaldrich.comresearchgate.net |

| Hydrochloric Acid (HCl) | Dioxane / Methanol / Acetic Acid | Room temperature | Common alternative to TFA, generates the hydrochloride salt of the amine. quora.comsigmaaldrich.com |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Dichloromethane (DCM) | Room temperature | Can be used for selective deprotection, especially in solid-phase synthesis where cleavage from an acid-sensitive resin must be avoided. researchgate.net |

| Strong Heating | N/A | >80 °C | Thermolytic cleavage is possible but requires high temperatures. wikipedia.orgnih.gov |

Chemical Transformations and Reactivity Profiles of 3 Bromo 5 N Boc Piperidin 4 Yl Pyridine

Reactions Involving the Pyridine (B92270) Bromine Atom

The bromine atom at the 3-position of the pyridine ring is a key handle for introducing molecular diversity. Its reactivity is primarily exploited through cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Further Cross-Coupling Reactivity (e.g., C-C, C-N, C-O, C-S Bond Formation)

Palladium-catalyzed cross-coupling reactions are the most prominent methods for the functionalization of the C-Br bond in 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecules.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This method has been employed in the synthesis of various biologically active compounds. For instance, the coupling of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine with arylboronic acids is a key step in the preparation of novel kinase inhibitors.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | ~85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~92 |

Buchwald-Hartwig Amination: The formation of C-N bonds is achieved through the palladium-catalyzed coupling of the bromopyridine with primary or secondary amines. This reaction is crucial for the synthesis of compounds with amine-substituted pyridine rings, which are common motifs in pharmaceuticals. The choice of ligand is critical for the efficiency of this transformation.

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | ~88 |

| Aniline (B41778) | Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 100 | ~75 |

Sonogashira Coupling: This reaction facilitates the formation of a C-C triple bond by coupling the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. beilstein-journals.org This method is instrumental in the synthesis of acetylenic pyridine derivatives.

Ullmann Condensation: For the formation of C-O and C-S bonds, the Ullmann condensation offers a viable, albeit often requiring harsher conditions, alternative to palladium-catalyzed methods. This copper-catalyzed reaction can be used to couple the bromopyridine with phenols or thiols. researchgate.net

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is generally challenging. The electron-donating character of the piperidine (B6355638) substituent and the position of the bromine atom, which is not activated by the ring nitrogen in the typical ortho or para fashion, make direct displacement of the bromide by nucleophiles difficult. rawdatalibrary.net

Reactivity in SNAr reactions of halopyridines is significantly lower for the 3-halo isomers compared to the 2- and 4-halo isomers. rawdatalibrary.net For the reaction to proceed, highly activated nucleophiles and/or harsh reaction conditions, such as high temperatures and the use of strong bases, are often necessary. In many cases, metal-catalyzed cross-coupling reactions are preferred for introducing nucleophiles at the 3-position of the pyridine ring due to their higher efficiency and broader substrate scope.

Transformations of the N-Boc-Piperidine Moiety

The N-Boc-piperidine portion of the molecule offers another site for chemical modification, primarily through reactions involving the protecting group and the piperidine ring itself.

Deprotection Reactions to Access Free Piperidine Amine

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is readily removed under acidic conditions to yield the corresponding secondary amine, 3-bromo-5-(piperidin-4-yl)pyridine (B3299162). This deprotection is a crucial step for subsequent functionalization of the piperidine nitrogen.

Commonly used reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol. rsc.org

Table 3: Typical Boc Deprotection Conditions

| Reagent | Solvent | Temp. (°C) | Time (h) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-2 |

| 4M HCl in Dioxane | 1,4-Dioxane | Room Temp. | 2-4 |

Functionalization at the Piperidine Nitrogen (Post-Boc Removal)

Once the Boc group is removed, the resulting secondary amine of 3-bromo-5-(piperidin-4-yl)pyridine is amenable to a variety of functionalization reactions.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or through reductive amination. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is a widely used method for introducing a diverse range of substituents.

N-Acylation: The secondary amine readily reacts with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to introduce various acyl groups, which can be important for the biological activity of the final compound.

Reactions at the Piperidine Carbon Atoms

Direct functionalization of the carbon atoms of the piperidine ring in 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is less common and generally more challenging. C-H activation strategies are often required to introduce substituents onto the saturated heterocyclic ring. These reactions are typically complex and require specialized catalysts and reaction conditions. The development of methods for the site-selective functionalization of the piperidine ring remains an active area of research.

Application of 3 Bromo 5 N Boc Piperidin 4 Yl Pyridine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Systems

The brominated pyridine (B92270) core of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, facilitating the synthesis of a wide array of substituted pyridine derivatives and fused heterocyclic systems. These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allow for the introduction of various aryl, alkynyl, and amino groups at the C-5 position of the pyridine ring, leading to the generation of diverse molecular libraries.

One notable application is in the synthesis of pyrazolo[3,4-b]pyridines, a class of bicyclic heterocycles recognized as a "medicinally privileged structure" due to their prevalence in compounds with a wide range of biological activities, including kinase inhibition and antiviral properties. biorxiv.orgrsc.orgmdpi.com The general synthetic strategy often involves the condensation of 5-aminopyrazoles with 1,3-bielectrophilic three-carbon synthons. mdpi.com The use of brominated pyridine precursors, such as 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine, allows for the introduction of the piperidine (B6355638) moiety onto the pyrazolo[3,4-b]pyridine scaffold through reactions like the Suzuki coupling. biorxiv.org This approach provides a modular and efficient route to novel derivatives for biological screening. For instance, the pyrazolo[3,4-b]pyridine core is a key feature in inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers. rsc.org

Furthermore, the reactivity of the bromo-pyridine moiety can be exploited to construct other complex heterocyclic systems. Palladium-catalyzed Sonogashira coupling of bromo-pyridines with terminal alkynes is a powerful method for forming C(sp)-C(sp²) bonds, leading to alkynyl-pyridines which are themselves versatile intermediates for further cyclization reactions. soton.ac.ukscirp.orgorganic-chemistry.org Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of various aminopyridine derivatives. chemspider.comresearchgate.netorganic-chemistry.org

Table 1: Key Cross-Coupling Reactions Utilizing Bromo-Pyridine Intermediates

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Resulting Structure |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C | Biaryl/Heterobiaryl |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C (sp²-sp) | Aryl/Heteroaryl Alkyne |

| Buchwald-Hartwig Amination | Amine | Pd(0) or Pd(II) catalyst, Ligand, Base (e.g., NaOtBu) | C-N | Aryl/Heteroaryl Amine |

Building Block for Bridged and Polycyclic Scaffolds

The structural framework of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine, containing both an aromatic and a saturated heterocyclic ring, makes it an attractive starting material for the construction of more complex three-dimensional structures, such as bridged and polycyclic scaffolds. These scaffolds are of increasing interest in drug discovery as they can offer improved metabolic stability, solubility, and target-binding selectivity by moving away from "flat" two-dimensional structures.

While direct examples of the synthesis of bridged systems from 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine are not extensively documented, the principles of intramolecular cyclization reactions can be applied. The bromo- and piperidine functionalities can be elaborated through a series of reactions to introduce reactive groups that can then be cyclized to form bridged structures. For instance, the piperidine nitrogen, after deprotection of the Boc group, can participate in intramolecular cyclization reactions with a functional group introduced at the C-5 position of the pyridine ring.

The synthesis of polycyclic systems often relies on multi-component reactions or cascade reactions initiated from a highly functionalized starting material. The isocyanide-based multicomponent reaction, for example, has been used to construct polyfunctionalized tetrahydrocyclopenta mdpi.comnih.govpyrrolo[2,3-b]pyridines. researchgate.net The versatility of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine allows for its conversion into precursors suitable for such complex transformations, expanding the accessible chemical space for drug discovery.

Intermediate in the Design of Molecules with Specific Molecular Recognition Properties

The 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine scaffold is a key intermediate in the design and synthesis of molecules with specific molecular recognition properties, particularly enzyme inhibitors and receptor ligands. The ability to functionalize both the pyridine and piperidine rings allows for the precise positioning of pharmacophoric groups to achieve high-affinity and selective binding to biological targets.

A significant application lies in the development of kinase inhibitors. ed.ac.uk The pyrazolo[3,4-b]pyridine core, which can be synthesized from bromo-pyridine precursors, is a common scaffold in many kinase inhibitors, where the pyrazole (B372694) portion often acts as a hinge-binding motif. rsc.org The piperidine moiety can be functionalized to interact with solvent-exposed regions of the kinase, improving potency and pharmacokinetic properties. For example, derivatives of 3,5-bis(bromohydroxybenzylidene)piperidin-4-one have been identified as selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), a target in hormone-dependent cancers. nih.gov

The piperidinyl-pyridine motif is also found in ligands for G-protein coupled receptors (GPCRs), which are a major class of drug targets. nih.govnih.govntu.ac.ukunife.it The design of selective ligands for these receptors often requires a specific spatial arrangement of aromatic and basic groups, which can be readily achieved starting from 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine. The bromine atom can be replaced with various aromatic or heteroaromatic groups via Suzuki coupling, while the piperidine nitrogen provides a basic center that is often crucial for receptor interaction.

Utility in Scaffold Hopping and Structure-Activity Relationship (SAR) Studies in Chemical Biology

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures with improved properties while retaining the key pharmacophoric features of a known active compound. nih.govnih.govdundee.ac.ukchimia.chniper.gov.in 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is an excellent tool for such endeavors due to the ease with which the bromo-pyridine core can be modified.

In structure-activity relationship (SAR) studies, this intermediate allows for the systematic exploration of the chemical space around a lead compound. nih.govnih.govresearchgate.net For example, in the development of TRK inhibitors, a scaffold hopping approach was used to replace the original core with a pyrazolo[3,4-b]pyridine scaffold. rsc.org Starting from a bromo-substituted pyrazolopyridine, a variety of substituents can be introduced at the bromine position to probe their effect on inhibitory activity and selectivity.

The replacement of a phenyl ring with a pyridine ring, or vice versa, is a common tactic in scaffold hopping to modulate properties such as metabolic stability and solubility. nih.gov The benzonitrile (B105546) group, for instance, can act as a bioisostere for a pyridine ring due to its similar polarity and hydrogen-bond accepting capabilities. bris.ac.uk The versatility of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine allows for the synthesis of a wide range of pyridine-containing analogues for direct comparison with their phenyl or other heterocyclic counterparts in SAR studies.

Advanced Research Topics and Methodological Innovations

Catalytic Strategies Employed in the Synthesis and Transformation of the Compound

The synthesis and functionalization of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine and related structures rely heavily on advanced catalytic methods. These strategies offer efficient and selective pathways to construct and modify the core pyridine (B92270) and piperidine (B6355638) scaffolds.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, pivotal for functionalizing the bromopyridine core.

The Suzuki-Miyaura reaction , which couples organoboron reagents with organic halides, is a primary method for introducing aryl or heteroaryl substituents at the 3-position of the pyridine ring, displacing the bromine atom. nih.gov The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like potassium phosphate (B84403) (K₃PO₄), and a solvent system like 1,4-dioxane (B91453) and water. mdpi.commdpi.com The efficiency of these couplings can be influenced by the electronic nature of the arylboronic acid, with electron-rich variants often providing good yields. mdpi.com For instance, the coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with various arylboronic acids proceeds efficiently under these conditions. mdpi.com

The Buchwald-Hartwig amination provides a powerful method for forming C-N bonds, enabling the coupling of amines with aryl halides. organic-chemistry.org This reaction is crucial for synthesizing precursors to the title compound or for its further derivatization. For example, a common synthetic step involves the coupling of a bromopyridine with a protected piperidine or piperazine. researchgate.netnih.gov These reactions often require a palladium catalyst, a phosphine (B1218219) ligand (like (±)-BINAP or dppp), and a strong base such as sodium tert-butoxide (NaOtBu) in a solvent like toluene. chemspider.comamazonaws.com The development of specialized ligands and precatalysts has expanded the scope of this reaction, allowing for the amination of a wide variety of (hetero)aryl halides with aliphatic amines, including piperidine, under relatively mild conditions. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions on Bromopyridine Systems

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80°C, 4h | 60% | chemspider.com |

| Buchwald-Hartwig | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | Reflux, 1h | 90.7% | amazonaws.com |

| Suzuki-Miyaura | N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95°C | Moderate to Good | mdpi.com |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80°C | 60% | mdpi.com |

The hydrogenation of pyridine derivatives is a direct and atom-economical method for synthesizing the piperidine scaffold. liverpool.ac.ukrsc.org While challenging due to the aromatic stability of the pyridine ring and its potential to poison catalysts, significant progress has been made using rhodium and iridium catalysts. chemrxiv.org

Rhodium catalysts , such as rhodium oxide (Rh₂O₃), have proven effective for the hydrogenation of a wide range of functionalized, unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40°C). liverpool.ac.ukrsc.org This method is practical due to the stability and commercial availability of the catalyst. liverpool.ac.uk Rhodium complexes are also used in asymmetric hydrogenation of pyridine derivatives, such as 2-pyridine ketones, to produce chiral alcohols with high enantioselectivity. acs.orgnih.gov

Iridium catalysts are particularly effective for the asymmetric hydrogenation of pyridinium (B92312) salts, which activates the pyridine ring towards reduction. nih.gov Using chiral phosphine ligands, N-alkyl-pyridinium salts can be hydrogenated to form chiral piperidines with high enantioselectivity. nih.govthieme-connect.com This approach provides a versatile route to valuable chiral piperidines, which are common motifs in pharmaceuticals. chemrxiv.org Iridium(III) complexes have been shown to catalyze the ionic hydrogenation of pyridines, tolerating sensitive functional groups like bromo and nitro groups, thus expanding the chemical space available for this important scaffold. chemrxiv.org

Table 2: Examples of Rhodium- and Iridium-Catalyzed Pyridine Hydrogenation

| Catalyst System | Substrate Type | Product | Key Features | Reference |

|---|---|---|---|---|

| Rh₂O₃ | Functionalized Pyridines | Piperidines | Mild conditions, broad substrate scope. | liverpool.ac.ukrsc.org |

| [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | Chiral 2-Pyridine Alcohols | Excellent enantioselectivities (up to 99% ee). | acs.orgnih.gov |

| Iridium-Phosphole Complex | N-Alkyl-2-alkylpyridinium salts | Chiral 2-Aryl-piperidines | High enantioselectivity. | nih.gov |

| Iridium(III) Complex | Multi-substituted Pyridines | Functionalized Piperidines | Tolerates sensitive groups (nitro, bromo). | chemrxiv.org |

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for synthesizing piperidine rings. A notable strategy is the hybrid bio-organocatalytic cascade, which combines the selectivity of enzymes with the versatility of organocatalysts. For example, a transaminase can be used to generate a reactive cyclic iminium intermediate from a cadaverine (B124047) derivative. nih.gov This intermediate then undergoes a proline-catalyzed asymmetric Mannich reaction with a ketone, leading to the formation of 2-substituted piperidines in a highly controlled manner. nih.gov Cascade reactions, such as the aza-Cope/aza-Prins cyclization of homoallylamines, can also be employed to construct substituted piperidines. researchgate.net

Titanium-mediated reactions provide unique pathways for forming carbon-carbon bonds. Low-valency titanium reagents, generated in situ, can facilitate reductive cross-coupling reactions. nih.gov For instance, a titanium-imine complex can be formed and subsequently coupled with terminal alkynes to produce stereodefined allylic amines after hydrolysis. nih.gov These allylic amines are valuable precursors for the synthesis of various nitrogen-containing heterocycles. nih.gov While not a direct synthesis of the title compound, this methodology showcases the potential of titanium in constructing functionalized precursors for complex heterocyclic systems. nih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving pyridine systems is crucial for optimizing conditions and predicting outcomes.

While not directly involving 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine, the study of nitro group migrations in related systems offers valuable mechanistic insight into the reactivity of substituted heterocycles. The transformation of 1-methyl-3,5-dinitro-2-pyridone can serve as a model. nih.gov Due to the electron-deficient nature of the ring, it is susceptible to nucleophilic attack at the 4- and 6-positions. nih.gov In three-component reactions involving a ketone and ammonia, a bicyclic intermediate can form, followed by the elimination of nitroacetamide to yield a nitropyridine. nih.gov

In other systems, such as the Rh₂(II)-catalyzed decomposition of β-nitro styryl azides to form indoles, a selective 1,2-migration of the nitro group has been observed. nih.gov Mechanistic studies suggest the reaction proceeds through a rhodium nitrene intermediate. The propensity for various electron-withdrawing groups to migrate was established, with the nitro group showing a very high migratory aptitude, far exceeding that of sulfonyl, benzoyl, or ester groups. nih.gov This type of rearrangement highlights the complex electronic interactions that can govern product formation in the synthesis of functionalized heterocycles.

Table 3: Relative Migratory Aptitude in Rh₂(II)-Catalyzed Reactions of β-Substituted Styryl Azides

| Migrating Group | Relative Aptitude |

|---|---|

| Ester | << |

| Amide | < |

| Hydrogen | < |

| Sulfonyl | < |

| Benzoyl | << |

| Nitro | Highest |

| Based on data from reference nih.gov. |

Theoretical and Computational Chemistry Approaches

Molecular modeling and docking studies are powerful computational tools used to investigate the structural features and potential interactions of pyridine-piperidine derivatives. These methods are instrumental in rationalizing the compound's reactivity, particularly its interactions with biological macromolecules. mdpi.comnih.gov

Docking simulations predict the preferred binding orientation of a ligand within a protein's active site, providing insights into the non-covalent interactions that stabilize the complex. For example, studies on piperidine-based compounds have revealed key interactions, such as salt bridges and hydrogen bonds, that govern binding affinity and selectivity. nih.gov In an analysis of piperidine derivatives binding to sigma receptors, docking studies showed that the protonated piperidine nitrogen atom can form a bidentate salt bridge with glutamate (B1630785) and aspartate residues in the receptor's binding site. nih.gov Additionally, a π–cation interaction between the ionized nitrogen and a phenylalanine residue was identified as a stabilizing force. nih.gov

The three-dimensional structure and conformational flexibility of pyridine-piperidine derivatives are critical determinants of their chemical and biological properties. Conformational analysis, using both molecular mechanics and semi-empirical calculations, helps to identify the most stable conformations and the energy barriers between them. capes.gov.br

For 4-arylpiperidines, a class of compounds structurally related to 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine, computational studies have shown a preference for a perpendicular orientation between the aryl (in this case, pyridine) and piperidine rings. capes.gov.br The piperidine ring itself typically adopts a chair conformation to minimize steric strain. whiterose.ac.uk In this chair form, substituents can occupy either axial or equatorial positions.

The conformational preference of substituents is a balance of steric and electronic effects. Large substituents, like the N-Boc group, generally favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. whiterose.ac.uk However, the presence of heteroatoms and specific substitution patterns can lead to more complex conformational landscapes. For some 2,4-disubstituted piperidines, a twist-boat conformation may be adopted as a higher-energy alternative to the chair form, which allows both substituents to occupy pseudo-equatorial positions, thereby avoiding steric clashes. whiterose.ac.uk The electronic effects of substituents on the aryl ring can also influence the conformational behavior by affecting the conjugation between the rings. capes.gov.br

Computational chemistry provides profound insights into the mechanisms of chemical reactions by mapping out potential energy surfaces, identifying intermediates, and characterizing transition states. For the synthesis of piperidine rings, Density Functional Theory (DFT) calculations have been employed to elucidate reaction pathways and understand the origins of selectivity. acs.orgacs.org

These studies can compare the feasibility of different proposed mechanisms. For example, in the copper-catalyzed intramolecular C-H amination to form piperidines, DFT calculations revealed that starting materials containing an N-F bond are preferred over those with an N-Cl bond due to more favorable reaction energy profiles. acs.org The calculations mapped a catalytic cycle involving Cu(I)/Cu(II) species and identified the key transition states, showing that the N-Cl system had a significantly higher energy barrier for the critical hydrogen abstraction step. acs.org

Transition state analysis is also crucial for understanding selectivity in complex catalytic systems. In a study on nickel-catalyzed C(sp2)−C(sp3) coupling reactions involving N-Boc-piperidine, computational modeling was used to explain why different ligands promote different reaction outcomes (e.g., C-C vs. C-N bond formation). acs.org The calculations revealed the energy profiles for competing pathways, demonstrating how the coordination of specific ligands to the nickel center stabilizes the transition state for the desired C-C coupling while disfavoring the pathway for C-N coupling. acs.org By calculating the free energy activation barriers, researchers can predict reaction rates and selectivity, guiding the rational design of more efficient and selective catalysts. researchgate.net

Analytical and Spectroscopic Characterization Methods in Academic Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are paramount for determining the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique would be used to identify the chemical environment of the hydrogen atoms in 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, and the tert-butoxycarbonyl (Boc) protecting group. For instance, the aromatic protons on the bromopyridine ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The protons on the piperidine ring would produce more complex signals in the upfield region, with their chemical shifts and splitting patterns revealing their connectivity and stereochemical arrangement. The nine equivalent protons of the tert-butyl group on the Boc protector would yield a characteristic sharp singlet peak around δ 1.4-1.5 ppm.

¹³C NMR: This analysis would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, confirming the total number of carbon atoms and providing insight into their hybridization and electronic environment.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine, a high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (C₁₅H₂₁BrN₂O₂). The presence of the bromine atom would be readily identifiable by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity. For related N-Boc protected piperidine compounds, electrospray ionization (ESI) is a common technique used to generate the molecular ions. sigmaaldrich.com

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. For compounds like N-Boc protected piperidines, silica (B1680970) gel plates are commonly used as the stationary phase, with a mixture of solvents such as ethyl acetate (B1210297) and hexanes serving as the mobile phase. nih.gov The position of the spot on the TLC plate (Retention Factor, Rƒ) helps in identifying the compound.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for the quantitative assessment of purity. A sample of the compound is dissolved and injected into the HPLC system, which separates components based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. The output, a chromatogram, would ideally show a single major peak for the pure compound. The purity is often determined by the area percentage of this peak. For example, a purity of >97.0% (HPLC) has been reported for similar compounds like tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate. bldpharm.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data provides exact bond lengths, bond angles, and conformational details of the molecule.

While a crystal structure for 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is not publicly documented, studies on closely related molecules, such as tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, have been successfully performed using this method. bldpharm.com Such an analysis for the title compound would unambiguously confirm the connectivity of the bromo-pyridine and the N-Boc-piperidine moieties and reveal the conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the two ring systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.